molecular formula C9H8ClNO B13002823 2-Chloro-6-methoxy-4-methylbenzonitrile

2-Chloro-6-methoxy-4-methylbenzonitrile

Cat. No.: B13002823
M. Wt: 181.62 g/mol
InChI Key: KVVICPIAGDNGMZ-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C9H8ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-Chloro-6-methoxy-4-methylbenzaldehyde with a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-Chloro-6-methoxy-4-methylbenzaldehyde in a suitable solvent, such as ethanol or methanol.
  • Add an aqueous solution of sodium cyanide or potassium cyanide to the reaction mixture.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the ammoxidation of 2-Chloro-6-methoxy-4-methyltoluene using ammonia and air in the presence of a suitable catalyst, such as vanadium oxide or molybdenum oxide. This process allows for the direct conversion of the toluene derivative to the corresponding benzonitrile.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-4-methylbenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the chlorine atom.

    Oxidation: 2-Chloro-6-hydroxy-4-methylbenzonitrile or 2-Chloro-6-formyl-4-methylbenzonitrile.

    Reduction: 2-Chloro-6-methoxy-4-methylbenzylamine.

Scientific Research Applications

2-Chloro-6-methoxy-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-4-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the methoxy and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylbenzonitrile: Lacks the methoxy group, which can affect its reactivity and applications.

    2-Methoxy-6-methylbenzonitrile: Lacks the chlorine atom, leading to different chemical properties and reactivity.

    4-Chloro-2-methoxybenzonitrile: The position of the substituents differs, resulting in variations in chemical behavior.

Uniqueness

2-Chloro-6-methoxy-4-methylbenzonitrile is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the benzene ring allows for a diverse range of chemical transformations and interactions.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-chloro-6-methoxy-4-methylbenzonitrile

InChI

InChI=1S/C9H8ClNO/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-4H,1-2H3

InChI Key

KVVICPIAGDNGMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C#N)OC

Origin of Product

United States

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